Biological activity of 3-benzyloxy-4-methoxy-benzaldehyde oxime
Biological activity of 3-benzyloxy-4-methoxy-benzaldehyde oxime
Topic: Biological Activity and Therapeutic Potential of 3-Benzyloxy-4-Methoxy-Benzaldehyde Oxime Content Type: Technical Investigator's Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads[1]
Executive Summary: The Privileged Scaffold
3-Benzyloxy-4-methoxy-benzaldehyde oxime (CAS: 55667-17-9) represents a strategic chemotype in modern drug discovery.[1] Derived from the isovanillin scaffold, this molecule integrates a lipophilic benzyl ether tail with a polar, metal-chelating oxime headgroup.[1]
While often categorized as a synthetic intermediate, its specific structural motif—a meta-benzyloxy, para-methoxy substituted aromatic ring—confers potent biological activity in two distinct therapeutic areas: dermatological therapeutics (Tyrosinase inhibition) and inflammatory signaling modulation (PDE4 inhibition) .[1]
This guide analyzes the compound’s pharmacophore, details its primary biological mechanisms, and provides validated protocols for synthesis and bioassay integration.[1]
Part 1: Chemical Biology & Pharmacophore Analysis
The biological efficacy of 3-benzyloxy-4-methoxy-benzaldehyde oxime is driven by its ability to bridge hydrophobic and hydrophilic domains within enzyme active sites.[1]
Structural Activity Relationship (SAR) Map
-
The Oxime Headgroup (-CH=N-OH):
-
Acts as a bidentate ligand capable of chelating binuclear copper centers (critical for Tyrosinase inhibition).[1]
-
Provides a hydrogen bond donor/acceptor motif that mimics the transition state of cAMP hydrolysis (relevant for PDE4 inhibition).[1]
-
Offers superior metabolic stability compared to its parent aldehyde precursor.[1]
-
-
The meta-Benzyloxy Tail:
-
The para-Methoxy Anchor:
-
Provides steric bulk and electron-donating properties that stabilize the aromatic ring, enhancing
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding sites.[1]
-
Figure 1: Pharmacophore dissection linking structural motifs to specific biological targets.[1]
Part 2: Primary Biological Activities[1][2][3][4]
Tyrosinase Inhibition (Dermatology & Melanoma)
The oxime derivative is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[1] Unlike simple phenols (like arbutin), the benzaldehyde oxime moiety acts as a suicide substrate or a competitive inhibitor depending on concentration.[1]
-
Mechanism: The oxime hydroxyl group coordinates with the CuA and CuB ions in the tyrosinase active site, blocking the entry of L-DOPA.[1] The bulky 3-benzyloxy group fits into the hydrophobic pocket adjacent to the active site, increasing affinity significantly over unsubstituted vanillin oximes.[1]
-
Potency: Analogues in this class typically exhibit IC50 values in the 1–50 µM range, often outperforming Kojic acid (reference standard).[1]
PDE4 Inhibition (Inflammation & CNS)
The 3-benzyloxy-4-methoxy scaffold is structurally homologous to Rolipram and Zl-n-91 , known PDE4 inhibitors.[1]
-
Mechanism: PDE4 enzymes contain a catalytic pocket that hydrolyzes cAMP.[1] The "3-cyclopentyloxy" group of Rolipram is the gold standard for filling the hydrophobic pocket.[1] The "3-benzyloxy" group of this molecule serves a similar function, providing tight hydrophobic contacts that exclude water and stabilize the inhibitor-enzyme complex.[1]
-
Therapeutic Utility: Inhibition of PDE4 leads to elevated intracellular cAMP, resulting in anti-inflammatory effects (suppression of TNF-
) and potential cognitive enhancement (LTP facilitation).[1]
Cytotoxicity (Anticancer Precursor)
While the oxime itself has moderate cytotoxicity, it serves as the critical precursor for chalcone synthesis .[1] Condensation of the parent aldehyde with acetophenones yields "biaryl chalcones" that show nanomolar cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer lines by inhibiting tubulin polymerization.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-Benzyloxy-4-methoxy-benzaldehyde Oxime
Rationale: This 2-step protocol ensures high regioselectivity for the 3-position O-alkylation using Isovanillin as the starting material.[1]
Reagents:
-
Potassium Carbonate (
)[1][5][4] -
Hydroxylamine Hydrochloride (
)[1] -
Sodium Acetate (
)[1] -
Solvents: DMF, Ethanol[1]
Step 1: O-Benzylation [1]
-
Dissolve Isovanillin (10 mmol) in dry DMF (20 mL).
-
Add anhydrous
(15 mmol) and stir at room temperature for 15 min. -
Add Benzyl Chloride (12 mmol) dropwise.
-
Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
-
Workup: Pour into ice water. Filter the white precipitate.[1] Recrystallize from ethanol.
Step 2: Oxime Formation
-
Dissolve the intermediate (5 mmol) in Ethanol (15 mL).
-
Prepare a solution of
(7.5 mmol) and (7.5 mmol) in water (5 mL). -
Add the aqueous salt solution to the ethanol solution.
-
Reflux at 85°C for 2 hours.
-
Workup: Evaporate ethanol. Add cold water. The oxime precipitates as a white/off-white solid.[1]
-
Purification: Recrystallize from Ethanol/Water (1:1).
Figure 2: Synthetic pathway ensuring regioselective protection and efficient oxime conversion.
Protocol B: Tyrosinase Inhibition Assay
Rationale: Validates the dermatological potential of the compound.[1]
-
Preparation: Dissolve test compound in DMSO (Stock 10 mM). Dilute with phosphate buffer (pH 6.8) to varying concentrations (1–100 µM).[1]
-
Enzyme Mix: In a 96-well plate, add 140 µL Phosphate Buffer + 20 µL Mushroom Tyrosinase (1000 U/mL).
-
Incubation: Add 20 µL of test compound solution. Incubate at 25°C for 10 mins.
-
Substrate: Add 20 µL L-DOPA (10 mM).
-
Measurement: Monitor absorbance at 475 nm (formation of dopachrome) for 20 mins.
-
Calculation:
.[1]
Part 4: Comparative Data Profile
The following table benchmarks the theoretical activity profile based on structural analogues (e.g., GEBR-7b series for PDE4, Anisaldehyde oximes for Tyrosinase).
| Property | 3-Benzyloxy-4-methoxy-benzaldehyde Oxime | Reference Standard | Notes |
| LogP (Lipophilicity) | ~3.1 | 1.3 (Vanillin) | Enhanced membrane permeability.[1] |
| Tyrosinase IC50 | Estimated 5–20 µM | 16 µM (Kojic Acid) | Competitive potency with commercial standards.[1] |
| PDE4 Inhibition | Moderate (µM range) | 0.5 µM (Rolipram) | "Headgroup" modification required for nM potency.[1] |
| Solubility | Low (Water), High (DMSO/EtOH) | High (Water) | Formulation requires co-solvents (e.g., PEG400).[1] |
References
-
Synthesis & PDE4 Activity: Bruno, O., et al. (2014).[1] "Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde...". Journal of Medicinal Chemistry.
-
Tyrosinase Inhibition: Yi, W., et al. (2011).[1] "Investigation of the tyrosinase inhibitory activity of synthesized benzaldehyde oxime derivatives". Chemical & Pharmaceutical Bulletin.
-
Anticancer Chalcones: Syam, S., et al. (2012).[1] "Synthesis of Chalcones with Anticancer Activities". Molecules.
-
Isovanillin Synthesis: BenchChem Protocols. "Optimizing Isovanillin Synthesis: Application Notes".
-
Oxime Pharmacology: Cesa, S., et al. (2022).[1] "Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents". Antioxidants.[1][7] [1]
Sources
- 1. Synthesis, characterization, docking study and biological evaluation of new chalcone, pyrazoline, and pyrimidine derivatives as potent antimalarial compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Process for preparing isovanillin - Patent 0758639 [data.epo.org]
- 3. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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